[3-(Morpholin-4-yl)propyl](pentan-3-yl)amine [3-(Morpholin-4-yl)propyl](pentan-3-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17816330
InChI: InChI=1S/C12H26N2O/c1-3-12(4-2)13-6-5-7-14-8-10-15-11-9-14/h12-13H,3-11H2,1-2H3
SMILES:
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol

[3-(Morpholin-4-yl)propyl](pentan-3-yl)amine

CAS No.:

Cat. No.: VC17816330

Molecular Formula: C12H26N2O

Molecular Weight: 214.35 g/mol

* For research use only. Not for human or veterinary use.

[3-(Morpholin-4-yl)propyl](pentan-3-yl)amine -

Specification

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
IUPAC Name N-(3-morpholin-4-ylpropyl)pentan-3-amine
Standard InChI InChI=1S/C12H26N2O/c1-3-12(4-2)13-6-5-7-14-8-10-15-11-9-14/h12-13H,3-11H2,1-2H3
Standard InChI Key VCYYBEDHPVAXQG-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NCCCN1CCOCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(morpholin-4-yl)propylamine, reflects its bifunctional design:

  • A morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is connected via a three-carbon propyl chain.

  • A pentan-3-yl group (a branched five-carbon alkyl chain with a tertiary carbon center) forms the second substituent on the central nitrogen atom .

The molecular formula is C<sub>12</sub>H<sub>26</sub>N<sub>2</sub>O, with a molecular weight of 214.35 g/mol . Its structure is distinct from related derivatives such as 2-methyl-N-(3-morpholin-4-ylpropyl)pentan-2-amine (CAS 139362814), which features a differently substituted pentyl group .

Table 1: Key Identifiers of 3-(Morpholin-4-yl)propylamine

PropertyValueSource
CAS Number1038278-93-1
Molecular FormulaC<sub>12</sub>H<sub>26</sub>N<sub>2</sub>O
Molecular Weight214.35 g/mol
Purity≥97% (as reported by suppliers)

Synthesis and Manufacturing

Synthetic Pathways

While no peer-reviewed publications detailing its synthesis are available, supplier documentation suggests a multi-step nucleophilic substitution strategy:

  • Morpholine Propylation: Morpholine reacts with 1-bromo-3-chloropropane to form 3-morpholinopropyl chloride.

  • Amine Coupling: The chloride intermediate undergoes nucleophilic displacement with pentan-3-amine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in acetonitrile) .

Alternative routes may involve reductive amination between 3-morpholinopropylamine and pentan-3-one, though evidence for this remains speculative.

Process Optimization Challenges

  • Steric Hindrance: The bulky pentan-3-yl group may limit reaction efficiency, necessitating elevated temperatures or prolonged reaction times.

  • Purification: Column chromatography or distillation is required to achieve the reported ≥97% purity, as residual morpholine or unreacted alkyl halides could persist .

Physicochemical Properties

Experimental Data Gaps

Publicly available datasets lack critical parameters such as melting point, boiling point, and solubility. Suppliers describe it as a liquid at room temperature, inferred from analogous morpholine derivatives .

Predicted Properties

Using quantitative structure-property relationship (QSPR) models:

  • LogP (Octanol-Water Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for membrane penetration in bioactive molecules.

  • pK<sub>a</sub>: The tertiary amine’s pK<sub>a</sub> is projected to be ~9.5, making it predominantly protonated under physiological conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure aligns with motifs seen in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, the morpholine ring is a common pharmacophore in drugs like gefitinib and aprepitant . Its potential use in optimizing drug solubility and bioavailability warrants further investigation.

Agrochemical Development

Branched alkylamines are frequently employed in herbicide and pesticide formulations. The pentan-3-yl group’s hydrophobicity could enhance the adhesion of active ingredients to plant surfaces .

SectorFunctionRationale
PharmaceuticalsIntermediate for CNS agentsMorpholine’s blood-brain barrier penetration
AgrochemicalsSurfactant adjuvantAlkyl chain lipid compatibility
Materials ScienceEpoxy curing agentTertiary amine catalysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator